molecular formula C12H10N4OS B276308 5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B276308
M. Wt: 258.3 g/mol
InChI Key: SVRKMGJPMOCEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of triazinoindoles, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can induce various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been found to modulate the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole. One area of research is the development of novel synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, studies can focus on identifying the molecular targets of this compound and elucidating its mechanism of action.

Synthesis Methods

The synthesis of 5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can be achieved through a multi-step process. One of the most common methods is the reaction of 3-methylthio-1H-indole-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. This is followed by the reaction with hydrazine hydrate and sodium nitrite to yield the final product.

Scientific Research Applications

5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of hepatitis C virus and herpes simplex virus.

properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.3 g/mol

IUPAC Name

1-(3-methylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone

InChI

InChI=1S/C12H10N4OS/c1-7(17)16-9-6-4-3-5-8(9)10-11(16)13-12(18-2)15-14-10/h3-6H,1-2H3

InChI Key

SVRKMGJPMOCEFL-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C3=C1N=C(N=N3)SC

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1N=C(N=N3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.